3-Bromo-4-(dimethylamino)aniline
Overview
Description
3-Bromo-4-(dimethylamino)aniline is a chemical compound with the molecular formula C8H11BrN2 . It has a molecular weight of 215.09 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(dimethylamino)aniline consists of a benzene ring substituted with a bromine atom and a dimethylamino group .Scientific Research Applications
Molecular Structure Characterization : It has been used in synthesizing and studying the crystal structure of related compounds like 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline Schiff Base. This compound crystallizes in a monoclinic crystal system and has been characterized using X-ray diffraction, providing insights into molecular arrangements and stability (Zeng Wu-lan, 2011).
Conformational Analysis : The molecule p-Bromo-N-(p-dimethylaminobenzylidene)aniline has been studied for its molecular conformation influenced by the crystal environment. The research found two independent molecules with markedly different conformations in the same crystal phase, providing insights into polymorphism and crystal packing effects (M. Ahmet et al., 1994).
Synthesis and Redox Properties : The synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s has been explored, where the compounds can be oxidized into dications with triplet spin-multiplicity, indicating potential applications in material science and electronics (A. Ito et al., 2002).
Organic Intermediates : Dimethyl-4-bromoiodobenzenes, including derivatives of 3-Bromo-4-(dimethylamino)aniline, are used as intermediates in various fields. Their synthesis and structural characterization offer insights into their potential applications in different chemical processes (Li Yu, 2008).
Chemical Oscillations Study : The compound has been studied in the context of bromination and oxidation reactions, where transient chemical oscillations were observed, providing insights into the reaction dynamics and the formation of brominated products (J. G. Bell & Jichang Wang, 2015).
Spectroscopy and Quantum Chemistry Methods : The bromo-based theyophen chalcone derivative 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl] prop-2-en-1-one (BTDAP) has been investigated using spectroscopy and quantum chemistry methods, providing valuable information on its molecular structure, vibrational frequencies, electronic absorption spectra, and potential applications in material science (P. Ramesh et al., 2020).
properties
IUPAC Name |
2-bromo-1-N,1-N-dimethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBHPSOVOJJEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474765 | |
Record name | 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(dimethylamino)aniline | |
CAS RN |
860444-64-0 | |
Record name | 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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